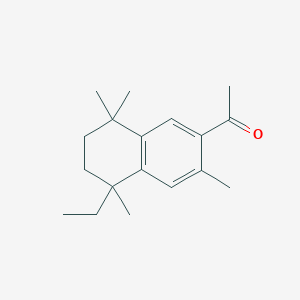
Cyclohexyl(1-hydroxycycloheptyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(1-hydroxycycloheptyl)acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring, a hydroxycycloheptyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl(1-hydroxycycloheptyl)acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the cyclohexyl and hydroxycycloheptyl intermediates, followed by their coupling with acetic acid under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyl(1-hydroxycycloheptyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexyl(1-oxocycloheptyl)acetic acid.
Reduction: Formation of cyclohexyl(1-hydroxycycloheptyl)methanol.
Substitution: Formation of cyclohexyl(1-amino-cycloheptyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(1-hydroxycycloheptyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical products.
Wirkmechanismus
The mechanism of action of cyclohexyl(1-hydroxycycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. For example, its hydroxy group can form hydrogen bonds with active sites, altering enzyme function and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexylacetic acid
- Cycloheptylacetic acid
- Hydroxycyclohexylacetic acid
Comparison: Cyclohexyl(1-hydroxycycloheptyl)acetic acid is unique due to its combined cyclohexyl and hydroxycycloheptyl structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and specificity in various applications.
Eigenschaften
CAS-Nummer |
92791-19-0 |
|---|---|
Molekularformel |
C15H26O3 |
Molekulargewicht |
254.36 g/mol |
IUPAC-Name |
2-cyclohexyl-2-(1-hydroxycycloheptyl)acetic acid |
InChI |
InChI=1S/C15H26O3/c16-14(17)13(12-8-4-3-5-9-12)15(18)10-6-1-2-7-11-15/h12-13,18H,1-11H2,(H,16,17) |
InChI-Schlüssel |
XQOUFQTXPZMJTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(C(C2CCCCC2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride](/img/structure/B14370214.png)
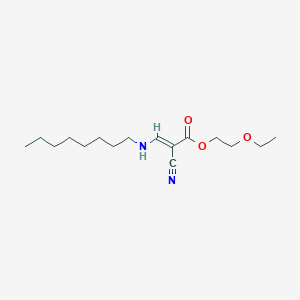
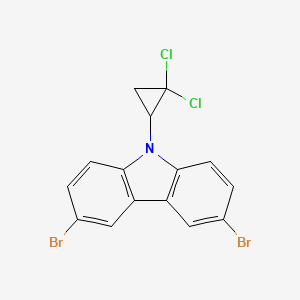
![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)
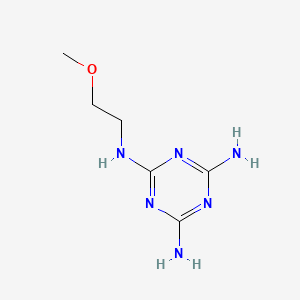
![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)
![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)

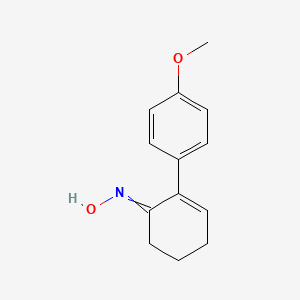
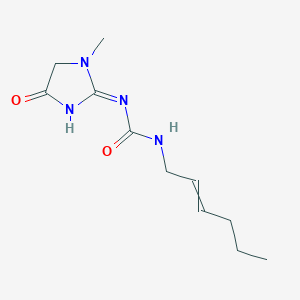
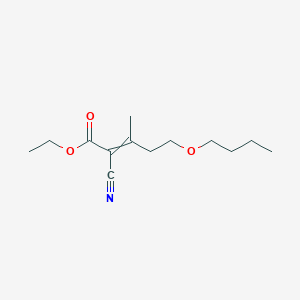
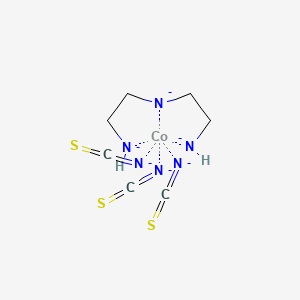
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
